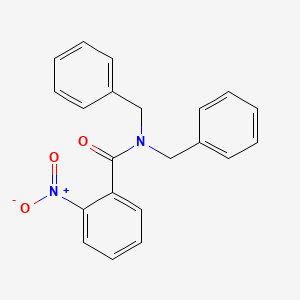

N,N-dibenzyl-2-nitrobenzamide

Description

Significance within Contemporary Organic Chemistry and Synthetic Strategy

The significance of N,N-dibenzyl-2-nitrobenzamide in contemporary organic chemistry can be inferred from the well-established roles of its constituent functional groups. The amide bond is a cornerstone of many synthetic molecules, and the dibenzylamino group provides significant steric bulk, which can influence the compound's conformational properties and reactivity.

The synthesis of similar structures, such as N,N-dibenzyl-4-chloro-2-nitrobenzamide, typically involves the reaction of the corresponding acid chloride (4-chloro-2-nitrobenzoyl chloride) with dibenzylamine (B1670424). It is plausible that a similar synthetic strategy would be employed for this compound, starting from 2-nitrobenzoyl chloride and dibenzylamine. The reaction is often facilitated by a coupling agent or a base to neutralize the hydrochloric acid byproduct.

The nitro group is a versatile functional group in organic synthesis. It can be reduced to an amine, which opens up a plethora of further chemical transformations, allowing for the construction of more complex molecular architectures. This makes nitro-containing compounds valuable intermediates in multi-step syntheses.

Rationale for Advanced Chemical Investigation of Nitrobenzamide Frameworks

The nitrobenzamide framework is a recurring motif in compounds of significant chemical and biological interest. The rationale for its advanced chemical investigation stems from several key factors:

Diverse Biological Activities: Nitro-containing aromatic compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The nitro group can act as a pharmacophore and is often strategically included in drug design to enhance bioactivity. mdpi.com

Prodrug Potential: The nitro group can be metabolically reduced in hypoxic environments, such as those found in solid tumors. This has led to the development of nitro-aromatic compounds as hypoxia-activated prodrugs, which are selectively activated in the target tissue, minimizing off-target effects.

Synthetic Versatility: As mentioned, the nitro group is a synthetically useful functional group. Its electron-withdrawing nature influences the reactivity of the aromatic ring, and its reduction to an amine provides a key handle for further derivatization. researchgate.net This makes the nitrobenzamide scaffold a valuable building block for creating libraries of compounds for screening and development.

Structural and Electronic Properties: The presence of the electron-withdrawing nitro group significantly impacts the electronic properties of the benzamide (B126) system. mdpi.com The study of how this and other substituents on the aromatic ring affect the conformation, crystal packing, and ultimately the properties of the molecule is a fundamental aspect of physical organic chemistry and materials science. mdpi.com

Detailed Research Findings

While specific experimental data for this compound is scarce in publicly available literature, we can infer some of its expected properties based on related compounds.

Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C21H18N2O3 | researchgate.netsigmaaldrich.com |

| CAS Number | 57409-27-5 | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Appearance | Likely a solid at room temperature | General property of similar amides mdpi.comontosight.ai |

| Solubility | Likely insoluble in water, soluble in organic solvents | General property of amides and nitroaromatics nih.gov |

Spectroscopic Data of Analogous Compounds

To provide insight into the expected spectral characteristics of this compound, data from similar compounds are presented below.

¹H and ¹³C NMR Data for N,N-dimethyl-2-nitrobenzamide in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ) ppm |

| ¹³C | 168.13, 145.15, 134.71, 133.39, 129.86, 128.25, 124.85, 38.38, 35.05 |

| ¹H | 8.20 (dd, J = 8.3, 1.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.61 – 7.55 (m, 1H) |

IR Spectroscopy Data for 2-Nitrobenzamide chemicalbook.comnist.gov

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amide) |

| ~1670 | C=O stretching (amide I) |

| ~1530 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

It is important to note that the presence of the two benzyl (B1604629) groups in this compound would introduce characteristic signals in the aromatic region of the ¹H NMR spectrum (typically between 7.2 and 7.4 ppm) and benzylic CH₂ signals around 4.5-5.0 ppm. The steric hindrance from the benzyl groups might also lead to broadened signals in the NMR spectra due to restricted rotation around the C-N bond.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(19-13-7-8-14-20(19)23(25)26)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJJNRNZTHBHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361347 | |

| Record name | N,N-dibenzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57409-27-5 | |

| Record name | N,N-dibenzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N,n Dibenzyl 2 Nitrobenzamide

Classical Approaches to Benzamide (B126) Synthesis Applied to N,N-Dibenzyl-2-nitrobenzamide

Traditional methods for the formation of the amide bond are foundational in organic synthesis and are readily applicable to the preparation of this compound. These approaches typically involve the coupling of a carboxylic acid derivative with an amine or the alkylation of a primary amide.

Acylation of Dibenzylamine (B1670424) with 2-Nitrobenzoyl Chloride

The most direct and conventional method for the synthesis of this compound is the acylation of dibenzylamine with 2-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic secondary amine, dibenzylamine, on the electrophilic carbonyl carbon of the acid chloride, 2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine, which also can act as a catalyst. The reaction is often performed in an aprotic solvent like dichloromethane, diethyl ether, or toluene (B28343) at room temperature or with gentle heating to drive the reaction to completion. uvic.ca A similar reaction of 2-aminobenzothiazole (B30445) with nitrobenzoyl chlorides in toluene with triethylamine at reflux temperature has been reported. uvic.ca In a related synthesis of binding site threads, dibenzylamine was reacted in refluxing pyridine. researchgate.net

Table 1: Representative Reaction Conditions for Acylation

| Reactants | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Dibenzylamine, 2-Nitrobenzoyl Chloride | Pyridine | Diethyl Ether | Reflux | High |

This table presents plausible conditions based on analogous reactions reported in the literature.

N-Alkylation of 2-Nitrobenzamide with Benzyl (B1604629) Halides

An alternative classical approach is the N-alkylation of a primary amide, in this case, 2-nitrobenzamide, with benzyl halides (e.g., benzyl bromide or benzyl chloride). This method involves the deprotonation of the amide N-H bond by a suitable base to form an amidate anion, which then acts as a nucleophile, attacking the benzyl halide in an SN2 reaction. To achieve the desired N,N-disubstituted product, this process would need to occur twice.

However, the N-alkylation of amides can sometimes be challenging due to the lower nucleophilicity of the amide nitrogen compared to amines. Furthermore, achieving selective N,N-dialkylation without side reactions can be difficult. A study on the selective catalytic Hoffmann N-alkylation of poorly nucleophilic amines and amides with catalytic amounts of alkyl halides presents a viable strategy. rsc.org For instance, the N-benzylation of 2-nitroaniline (B44862) has been successfully achieved. rsc.org Attempted N-alkylation of 2-azidobenzamide, a related ortho-substituted benzamide, under various conditions led to unexpected cyclization products, highlighting the potential for intramolecular side reactions with ortho-substituted benzamides. researchgate.net

Table 2: Potential Conditions for N-Alkylation

| Reactants | Base | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| 2-Nitrobenzamide, Benzyl Bromide | Sodium Carbonate | Alkyl Halide (catalytic) | DMSO (anhydrous) | 95 °C |

This table outlines potential conditions based on general N-alkylation procedures and related literature.

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry offers several innovative techniques that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, environmental impact, and reaction conditions.

Mechanochemical Synthesis Approaches for N,N-Disubstituted Benzamides

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. beilstein-journals.orgmdpi.com This technique, often performed in a ball mill, can lead to higher yields, shorter reaction times, and a reduction in solvent waste. researchgate.netgoogle.com

The synthesis of N,N-disubstituted benzamides is well-suited for mechanochemical approaches. For example, the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker type ball mill. researchgate.netgoogle.com This reaction proceeded to completion in just 5 minutes at room temperature, affording the product in an impressive 89% yield. researchgate.net This suggests that the acylation of dibenzylamine with 2-nitrobenzoyl chloride could be effectively carried out using a similar solvent-free mechanochemical method.

Table 3: Mechanochemical Synthesis of a Related Benzamide

| Reactants | Apparatus | Reaction Time | Yield |

|---|

Data from the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. researchgate.net

Transition Metal-Catalyzed Amidation Protocols for Structurally Related Compounds

Transition metal-catalyzed reactions represent a powerful tool in modern organic synthesis. While direct catalytic amidation of 2-nitrobenzoic acid with dibenzylamine is one possibility, other advanced strategies involving transition metals can be envisioned for the synthesis or modification of benzamides. For instance, iron-catalyzed nitrene transfer has been developed for the synthesis of amines. organic-chemistry.org

More specifically, iridium(III)-catalyzed C-H bond amidation of benzamides with sulfonyl azides has been reported as a method for the ortho-selective functionalization of benzamides. researchgate.net While this method does not directly form the target molecule from its precursors, it showcases a contemporary strategy for the late-stage functionalization of benzamide cores, which could be relevant for creating analogues of this compound.

One-Pot Multicomponent Reactions Incorporating Benzamide Moieties

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.

While a specific MCR for the direct synthesis of this compound is not prominently described, related transformations highlight the potential of this strategy. For example, a simple one-pot procedure for the preparation of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides and aldehydes has been developed using sodium dithionite (B78146) as a reducing agent. rsc.org This demonstrates that 2-nitrobenzamides can serve as effective substrates in one-pot reactions. Another example is the one-pot synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides, which are readily prepared from 2-nitrobenzamides. These examples underscore the feasibility of designing a one-pot MCR that could lead to this compound or its derivatives.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound typically involves the formation of an amide bond between a 2-nitrobenzoic acid derivative and dibenzylamine. The optimization of this process is crucial for maximizing product yield and purity. Key parameters that are manipulated include the choice of starting materials (carboxylic acid vs. acyl chloride), coupling agents, solvents, temperature, and reaction duration.

While specific optimization data for this compound is not extensively documented in publicly available literature, general principles of amide synthesis optimization are applicable. A common route is the reaction of 2-nitrobenzoyl chloride with dibenzylamine, often in the presence of a base like triethylamine (Et₃N) to neutralize the HCl byproduct. In a synthesis for a similar compound, N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the reactants were heated at reflux in toluene for five hours, achieving a 90% yield, which demonstrates a set of conditions for reacting an o-nitrobenzoyl precursor. mdpi.com

For syntheses starting from 2-nitrobenzoic acid, a coupling reagent is required to activate the carboxylic acid. The choice of this reagent and the reaction conditions significantly impacts the outcome. Studies on other benzamide syntheses illustrate how systematic adjustments can improve yields. For instance, in the palladium-catalyzed synthesis of N-ethyl-2-bromobenzamide, the choice of phosphine (B1218219) ligand was shown to be critical, with bidentate ligands like dppm proving most effective.

Table 1: Example of Reaction Optimization for a Substituted Benzamide Synthesis This table illustrates the general process of optimization using a palladium-catalyzed annulation reaction as an example.

| Entry | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | PPh₃ | 100 | 45 |

| 2 | P(o-tolyl)₃ | 100 | 52 |

| 3 | dppf | 100 | 58 |

| 4 | dppm | 100 | 66 |

Data adapted from a study on palladium-catalyzed annulation of N-ethyl-2-bromobenzamide. nih.gov This illustrates how ligand and temperature variation can optimize yield.

Chemo- and Regioselectivity in the Formation of this compound

Chemoselectivity and regioselectivity are foundational concepts in the synthesis of specifically substituted molecules like this compound.

Chemoselectivity refers to the ability to react with one functional group in preference to others. In the synthesis of this compound from 2-nitrobenzoic acid and dibenzylamine, the primary challenge is the selective activation of the carboxylic acid group without affecting the nitro group or the benzyl groups. The nitro group is an electron-withdrawing group that deactivates the aromatic ring to electrophilic attack but is itself susceptible to reduction. Therefore, reaction conditions, especially the choice of coupling agents and any catalysts, must be chosen to be compatible with the nitro functionality. Methods that employ harsh reducing agents or conditions that could affect the nitro group must be avoided.

Regioselectivity concerns the control of the reaction site to produce a specific constitutional isomer. In this particular synthesis, the regiochemistry is primarily determined by the choice of the starting isomer of nitrobenzoic acid. To synthesize this compound, it is imperative to start with 2-nitrobenzoic acid or its derivatives. Using 3-nitrobenzoic acid or 4-nitrobenzoic acid would result in the corresponding meta- or para-substituted isomers. While regioselectivity of the amidation itself is straightforward, the synthesis of the 2-nitrobenzoic acid precursor might involve reactions where directing group strategies are crucial to ensure the correct substitution pattern on the benzene (B151609) ring. rsc.org In the synthesis of more complex, poly-substituted benzamides, achieving high regioselectivity can be a significant challenge, often requiring sophisticated catalytic systems or directing groups. rsc.orgacs.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to amide bond formation has become a major focus in chemical synthesis, aiming to reduce environmental impact and enhance safety. sioc-journal.cnnumberanalytics.com These principles are highly relevant to the production of this compound.

A key area of development is the replacement of hazardous solvents like DMF and CH₂Cl₂ with more benign alternatives. ucl.ac.uk Even more impactful is the development of solvent-free reaction conditions. researchgate.netMechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. nih.govrsc.orgacs.org In a typical mechanochemical amidation, the carboxylic acid and amine are milled together, sometimes with a coupling reagent and a catalytic amount of liquid additive (liquid-assisted grinding). chemrxiv.orgsci-hub.se This method often leads to high yields, faster reaction times, and a significant reduction in waste, as the need for bulk solvents and subsequent purification steps is minimized. sci-hub.se

Another green approach is biocatalysis , which utilizes enzymes to catalyze reactions. Lipases, for example, can effectively catalyze the direct amidation of carboxylic acids and amines under mild, anhydrous conditions, offering high selectivity and avoiding the use of toxic reagents. nih.gov

Improving atom economy is another core principle. Traditional amidation methods that use stoichiometric coupling reagents like carbodiimides generate significant amounts of byproduct waste. ucl.ac.uk Catalytic methods that can directly couple the acid and amine with only the loss of water are therefore highly desirable, as they have a theoretical atom economy of 100%.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Amide Formation

| Parameter | Conventional Method (e.g., Solution-Phase) | Green Method (e.g., Mechanochemistry) |

|---|---|---|

| Solvent | Typically uses hazardous solvents (DMF, CH₂Cl₂) | Solvent-free or minimal liquid additive |

| Reagents | Often requires stoichiometric coupling agents | Can use catalytic systems or direct reaction |

| Energy | Often requires heating for extended periods | Mechanical energy; can be faster |

| Waste | Generates significant solvent and byproduct waste | Minimal waste generated |

| Work-up | Often requires extensive purification (e.g., chromatography) | Simpler work-up, often filtration |

This table provides a generalized comparison, highlighting the potential environmental and efficiency benefits of adopting green chemistry principles for the synthesis of amides like this compound.

Chemical Reactivity and Transformation Studies of N,n Dibenzyl 2 Nitrobenzamide

Transformations of the Nitro Group on the Benzamide (B126) Core

The nitro group attached to the benzamide aromatic ring is a versatile functional group that can be transformed into an amino group through various reductive methodologies. This conversion is a critical step in the synthesis of many pharmacologically relevant molecules and complex organic structures.

Reductive Methodologies to Aminobenzamide Derivatives

The reduction of the aromatic nitro group in N,N-dibenzyl-2-nitrobenzamide to its corresponding amine, 2-amino-N,N-dibenzylbenzamide, can be achieved through several established methods, broadly categorized into catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitro groups due to its clean reaction profile and high yields. commonorganicchemistry.comnih.gov This process involves the use of gaseous hydrogen (H₂) in the presence of a metal catalyst.

Detailed research findings indicate that common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature and under a positive pressure of hydrogen. For a substrate like this compound, catalytic hydrogenation would selectively reduce the nitro group without affecting the amide functionality or the benzyl (B1604629) groups. nih.gov However, a key consideration when using Pd/C is its potential to catalyze debenzylation or dehalogenation if such functional groups are present. commonorganicchemistry.comnih.gov Raney nickel is often a suitable alternative in cases where dehalogenation is a concern. commonorganicchemistry.comwikipedia.org The general reaction scheme is the conversion of the Ar-NO₂ group to Ar-NH₂.

| Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas), Methanol/Ethanol, Room Temperature | Highly efficient for nitro reduction. May cause debenzylation or dehalogenation in susceptible substrates. commonorganicchemistry.comnih.gov |

| Raney Nickel | H₂ (gas), Methanol/Ethanol, Room Temperature | Effective for nitro reduction. Often used when dehalogenation is a potential side reaction with Pd/C. commonorganicchemistry.comwikipedia.org |

| Platinum(IV) Oxide (Adams' catalyst) | H₂ (gas), Methanol, Room Temperature, 2-3 atm pressure | Effective catalyst for reducing both aromatic and aliphatic nitro compounds to amines. wikipedia.org |

Metal-Mediated Reductions (e.g., SnCl₂, Fe, Zn) and Mechanistic Aspects

Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation, particularly when certain functional groups might be incompatible with hydrogenation catalysts. acsgcipr.org Common metals used for this purpose include tin (in the form of stannous chloride, SnCl₂), iron (Fe), and zinc (Zn), typically in acidic media. commonorganicchemistry.com

Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using tin(II) chloride is a well-established method that proceeds under mild conditions. commonorganicchemistry.comstrategian.com The reaction is often carried out in solvents like ethanol or ethyl acetate. strategian.comsemanticscholar.org SnCl₂ is particularly useful for the selective reduction of a nitro group in the presence of other reducible functionalities such as aldehydes, ketones, esters, and nitriles. strategian.com

Iron (Fe): The Béchamp reduction, which uses iron filings in the presence of an acid like acetic acid or hydrochloric acid, is one of the oldest methods for converting aromatic nitro compounds to anilines. commonorganicchemistry.comscispace.comyoutube.com This method is advantageous due to the low cost of iron and its high chemoselectivity, tolerating functional groups like ketones and halogens. scispace.comyoutube.com

Zinc (Zn): Zinc metal in acidic conditions also provides a mild method for reducing nitro groups to amines. commonorganicchemistry.comnih.gov Like iron, it offers good functional group tolerance. commonorganicchemistry.com

| Metal Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | Ethanol or Ethyl Acetate, often with HCl | Mild conditions, high chemoselectivity. commonorganicchemistry.comstrategian.com | Generates tin salt byproducts that can be difficult to remove. acsgcipr.org |

| Iron (Fe) | Acetic Acid or HCl/Ethanol/Water | Inexpensive, high selectivity, tolerates many functional groups. scispace.comyoutube.com | Requires filtration to remove iron residues; can be a heterogeneous reaction. scispace.com |

| Zinc (Zn) | Acetic Acid or NH₄Cl | Mild conditions, good functional group tolerance. commonorganicchemistry.comnih.gov | Can sometimes lead to the formation of hydrazine (B178648) byproducts with excess zinc. wikipedia.org |

Subsequent Reactivity of the Resulting Amino-Benzamide Moiety

The product of the nitro group reduction, 2-amino-N,N-dibenzylbenzamide, is a versatile synthetic intermediate. The newly formed primary amino group, being nucleophilic, can participate in a variety of subsequent chemical transformations. One notable area of reactivity is its use in the synthesis of nitrogen-containing heterocyclic compounds. For instance, 2-amino benzamides are known precursors for the synthesis of quinazolinones through annulation reactions. rsc.org This can involve reacting the 2-amino-N,N-dibenzylbenzamide with aldehydes, ketones, or methylarenes under specific catalytic or oxidative conditions to construct the quinazolinone ring system. rsc.org

Reactions Involving the Amide Moiety

The tertiary amide group in this compound also possesses distinct reactivity, primarily centered around the reduction of the carbonyl group.

Deoxygenative Reduction of the Amide to Corresponding Amine Derivatives

The amide functional group can be reduced to an amine by converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). This deoxygenative reduction requires a powerful reducing agent, as amides are relatively stable. The most common reagent used for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides. ucalgary.ca

For the complete reduction of this compound, a two-step process would be necessary. First, the nitro group would be reduced to an amino group as described in section 3.1. Direct treatment of the nitro-containing starting material with LiAlH₄ is generally avoided for producing anilines, as it tends to yield azo compounds from aromatic nitro substrates. wikipedia.org Therefore, the preferred sequence is:

Reduction of the nitro group to form 2-amino-N,N-dibenzylbenzamide.

Reduction of the amide carbonyl in 2-amino-N,N-dibenzylbenzamide using LiAlH₄ in an ether solvent like THF, followed by an aqueous workup, to yield the corresponding diamine, (2-aminophenyl)bis(phenylmethyl)methanamine.

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by coordination of the oxygen to the aluminum species. This complex then eliminates the oxygen to form a transient iminium ion, which is rapidly reduced by another equivalent of hydride to furnish the final amine product. ucalgary.ca

Functionalization and Cleavage of the Amide C-N Bond

The amide C-N bond in this compound, while generally robust, can be strategically functionalized or cleaved under specific chemical conditions. Such transformations are crucial for modifying the core structure or for deprotection strategies in multi-step syntheses.

Recent advancements in organic synthesis have introduced novel methods for the cleavage of the typically unreactive amide C-N bond. One such approach involves the use of allyl bromide, which facilitates the selective cleavage of C-N bonds in amides under mild, metal-free conditions. nih.govorganic-chemistry.org This method allows for the conversion of tertiary amides into a variety of other nitrogen-containing functional groups. organic-chemistry.org Another modern technique is the electrochemical oxidative cleavage of the benzyl C-N bond. nih.govnih.govmdpi.com This method avoids the need for metal catalysts or external oxidants, using water as the oxygen source to yield corresponding aldehydes or ketones. nih.govnih.gov

These methods provide pathways to deconstruct or functionalize the amide core of this compound, potentially yielding 2-nitrobenzoic acid derivatives and dibenzylamine (B1670424), or products resulting from further transformation of the benzyl groups.

Table 1: Representative Conditions for Amide C-N Bond Cleavage

| Method | Reagents and Conditions | Expected Products from this compound |

| Allyl Bromide-Mediated Cleavage | Allyl bromide, Methanol, 60 °C | 2-Nitrobenzoic acid derivative, N,N-diallylbenzylamine |

| Electrochemical Oxidation | Constant current, TsOH·H₂O, Et₄NBF₄, MeCN/H₂O | 2-Nitrobenzaldehyde, Dibenzylamine |

Acidic and Basic Hydrolysis Pathways

The hydrolysis of the amide bond in this compound represents a classical transformation, achievable under both acidic and basic conditions, though tertiary amides are known to be particularly resistant to hydrolysis. arkat-usa.orgresearchgate.net

Acidic Hydrolysis: Under strong acidic conditions (e.g., concentrated sulfuric acid) and elevated temperatures, the amide is protonated at the carbonyl oxygen. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate and proton transfers lead to the cleavage of the C-N bond, yielding 2-nitrobenzoic acid and dibenzylammonium salt. study.com For related N-nitrobenzamides, studies in aqueous sulfuric acid have shown that the mechanism can proceed via an A1 process following O-protonation. rsc.org

Basic Hydrolysis: Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This process is generally more challenging for tertiary amides compared to primary or secondary amides due to steric hindrance and the lack of an N-H proton to facilitate the breakdown of the tetrahedral intermediate. researchgate.net Vigorous conditions, such as refluxing with a strong base like sodium hydroxide in a suitable solvent, are typically required. researchgate.netstudy.com The reaction proceeds through a tetrahedral intermediate, which then expels the dibenzylamide anion, a poor leaving group. Subsequent protonation of the anion yields dibenzylamine, while the other product is the salt of 2-nitrobenzoic acid (e.g., sodium 2-nitrobenzoate). study.com

Table 2: Products of Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 2-Nitrobenzoic acid, Dibenzylammonium salt |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 2-nitrobenzoate, Dibenzylamine |

Reactivity at the Benzylic Positions

The two benzyl groups attached to the amide nitrogen offer additional sites for chemical transformations. The benzylic C-H bonds are particularly susceptible to reactions due to the stability of the resulting benzylic radical or carbocation intermediates.

Oxidative Reactions of the Benzyl Groups

The benzyl groups can be targeted by oxidative reactions, leading to cleavage of the C-N bond, a process often referred to as oxidative debenzylation. researchgate.net This reaction is synthetically valuable as the benzyl group is frequently used as a protecting group for amines. researchgate.net Methods for oxidative debenzylation often involve radical pathways. For instance, reagents like N-bromosuccinimide (NBS) or a combination of an alkali metal bromide with an oxidant can generate bromine radicals that abstract a benzylic hydrogen. researchgate.net The resulting benzylic radical is then further oxidized to an iminium ion, which is readily hydrolyzed to yield benzaldehyde (B42025) and the corresponding secondary amide (in this case, N-benzyl-2-nitrobenzamide), or under harsher conditions, complete debenzylation to 2-nitrobenzamide.

Visible-light-mediated oxidative cleavage using a photo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides a milder alternative for cleaving benzyl groups, compatible with a wider range of functional groups. nih.gov

Nucleophilic and Electrophilic Substitution on the Benzyl Moieties

While the benzyl groups themselves are part of the amide, their aromatic rings can undergo substitution reactions. However, direct substitution on the benzylic carbon is less common for this substrate compared to benzyl halides.

Nucleophilic Substitution: Nucleophilic substitution at the benzylic carbon is not a feasible pathway for this compound, as the dibenzylamide anion would be a very poor leaving group. Such reactions are characteristic of benzyl halides (e.g., benzyl bromide), which readily react with nucleophiles. nih.gov

Electrophilic Aromatic Substitution: The phenyl rings of the benzyl groups can undergo electrophilic aromatic substitution. The N-acyl group is an ortho, para-director, but it is deactivating due to the electron-withdrawing nature of the adjacent carbonyl. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would proceed slower than on benzene (B151609) and would primarily yield para-substituted products due to steric hindrance at the ortho positions. uci.edu

Electrophilic Aromatic Substitution on the Benzoyl Ring

The benzoyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.com This deactivation arises from the cumulative electron-withdrawing effects of two functional groups: the nitro group (-NO₂) and the N,N-dibenzylcarboxamide group (-CON(Bn)₂). Both are powerful meta-directing deactivators. uci.edu

Nitro Group (-NO₂): Strongly deactivating through both inductive and resonance effects.

Amide Group (-CONR₂): Deactivating due to the inductive effect of the carbonyl group, which withdraws electron density from the ring.

Consequently, forcing conditions (high temperatures, strong acid catalysts) are required to effect any substitution. msu.edumsu.edu When substitution does occur, the incoming electrophile will be directed to the positions meta to both the nitro and amide groups. The preferred positions would be C4 and C6, although substitution at C4 would be sterically hindered by the adjacent amide group. Therefore, substitution is most likely to occur at the C4 or C6 position.

Table 3: Directing Effects in Electrophilic Aromatic Substitution on the Benzoyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -NO₂ | C2 | Withdrawing | Withdrawing | Strongly Deactivating | Meta (to C4, C6) |

| -CON(Bn)₂ | C1 | Withdrawing | Withdrawing | Deactivating | Meta (to C3, C5) |

Intramolecular Cyclization and Annulation Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly those involving the ortho-nitro group and one of the N-benzyl groups. For example, reduction of the nitro group to an amine would generate N,N-dibenzyl-2-aminobenzamide. The resulting ortho-amino group could then potentially undergo an intramolecular condensation reaction with one of the N-benzyl groups, possibly involving an oxidative step, to form a fused heterocyclic system.

While specific studies on this compound are not prevalent, related intramolecular cyclizations of amides are well-documented. For instance, palladium-catalyzed intramolecular aza-Wacker-type reactions can form new C-N bonds to construct aza-bicycles. nih.gov Similarly, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides is a known route to oxazoles. nih.gov These precedents suggest that under appropriate catalytic or oxidative conditions, this compound or its derivatives could be precursors to complex heterocyclic structures. researchgate.netrsc.org

Formation of Nitrogen-Containing Heterocycles from this compound Precursors

The transformation of this compound into nitrogen-containing heterocycles often involves a key initial step: the reduction of the nitro group to an amino group. This transformation converts the starting material into N,N-dibenzyl-2-aminobenzamide, a reactive intermediate that can undergo subsequent intramolecular cyclization reactions.

One of the primary heterocyclic systems synthesized from this precursor is the phenanthridinone scaffold. The general strategy involves the reduction of the nitro group, followed by an intramolecular cyclization that forges a new ring system. While direct studies on this compound are not extensively detailed in the reviewed literature, analogous transformations with similar substrates provide a clear indication of the expected reactivity. For instance, the reductive cyclization of related 2-nitroarenes is a well-established method for the synthesis of various N-heterocycles.

The cyclization of the intermediate N,N-dibenzyl-2-aminobenzamide can proceed through different pathways, often promoted by acid or metal catalysis, leading to the formation of a new six-membered ring. The benzyl groups on the amide nitrogen play a crucial role in directing the cyclization and influencing the final product's structure.

Palladium-Catalyzed Annulation Pathways

Palladium catalysis offers a powerful tool for the construction of complex organic molecules, and it has been extensively utilized in the synthesis of heterocyclic compounds. In the context of this compound, palladium-catalyzed reactions can be employed to facilitate the formation of phenanthridinones and other related structures. These reactions typically proceed via intramolecular C-H bond activation and arylation.

While direct palladium-catalyzed annulation of this compound is not explicitly detailed, related studies on similar substrates, such as 2-halo-N-Boc-N-arylbenzamides, demonstrate the feasibility of such transformations nih.gov. The general mechanism involves the oxidative addition of the palladium catalyst to an aryl halide (or a C-H bond activated precursor), followed by an intramolecular C-C or C-N bond formation to construct the heterocyclic ring.

In a hypothetical pathway involving this compound, the nitro group would first be reduced to an amine. The resulting N,N-dibenzyl-2-aminobenzamide could then undergo a palladium-catalyzed intramolecular C-H arylation. In this step, the palladium catalyst would activate a C-H bond on one of the benzyl groups, which would then attack the benzene ring of the benzamide moiety to form the phenanthridinone core. The efficiency and regioselectivity of this process would be influenced by various factors, including the choice of palladium catalyst, ligands, and reaction conditions.

The following table summarizes representative palladium-catalyzed C-H activation reactions for the synthesis of phenanthridinones from analogous precursors, which can be extrapolated to understand the potential pathways for this compound.

| Precursor Type | Catalyst System | Product | Reference |

| 2-halo-N-Boc-N-arylbenzamides | Palladium catalyst | N-H phenanthridinones | nih.gov |

| N-methoxybenzamides | Palladium catalyst | Substituted phenanthridinones |

Role in Catalytic Systems as a Ligand or Precursor

Beyond its role as a substrate in heterocyclic synthesis, the molecular structure of this compound and its derivatives suggests potential applications in catalysis, either as a ligand for transition metals or as a precursor to catalytically active species. The presence of nitrogen and oxygen donor atoms within the benzamide framework allows for potential coordination with metal centers.

While specific studies detailing the use of this compound as a ligand are not prevalent in the reviewed literature, the broader class of N,N-disubstituted benzamide derivatives has been explored for their coordination chemistry and catalytic applications. These molecules can act as bidentate or monodentate ligands, depending on the nature of the substituents and the metal center.

The development of new ligands is a crucial area of research in catalysis, as the ligand sphere around a metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. The structural features of this compound, such as the steric bulk of the benzyl groups and the electronic properties of the nitro-substituted aromatic ring, could be tuned to create ligands with specific catalytic properties.

Furthermore, the heterocyclic products derived from this compound, such as phenanthridinones, are themselves a class of compounds with potential applications in materials science and as ligands in catalysis. The exploration of this compound and its derivatives as ligands or ligand precursors represents a promising avenue for future research in the field of catalysis.

Advanced Spectroscopic and Structural Characterization

Crystallographic Analysis and Solid-State Architecture of N,N-Dibenzyl-2-nitrobenzamide and Its Derivatives

The solid-state architecture of 2-nitrobenzamide derivatives is significantly influenced by the nature of the substituents on the amide nitrogen, which dictates the molecular conformation and the network of intermolecular interactions. X-ray crystallography has been instrumental in revealing these structural details.

The crystal system and space group for several N-substituted 2-nitrobenzamide derivatives have been determined through single-crystal X-ray diffraction. For instance, N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide crystallizes in the monoclinic crystal system with a P2₁/n space group. mdpi.com In contrast, other derivatives, such as 2-Nitro-N-(4-nitrophenyl)benzamide and N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, adopt an orthorhombic system, crystallizing in the P 2₁ 2₁ 2₁ and P bca space groups, respectively. nih.govresearchgate.nettubitak.gov.tr The substitution pattern clearly plays a critical role in the resulting crystal packing. For example, the introduction of a 2-methylbenzoyl group to N-(2,4-dichlorophenyl)-2-nitrobenzamide leads to a monoclinic P 2₁/c space group. researchgate.net

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | Monoclinic | P2₁/n | mdpi.com |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | Orthorhombic | P bca | nih.gov |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Orthorhombic | P 2₁ 2₁ 2₁ | researchgate.nettubitak.gov.tr |

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | Monoclinic | P 2₁/c | researchgate.net |

In some derivatives, π-π stacking interactions contribute to the stability of the crystal lattice. These interactions occur between the aromatic rings of adjacent molecules, helping to organize them into columns or layers. researchgate.net The interplay between hydrogen bonds and other weak interactions dictates the final crystal architecture. mdpi.com The dominant forces in stabilizing crystal packing are often a combination of electrostatic and dispersion forces. mdpi.comnsf.gov

The conformation of N-substituted 2-nitrobenzamides in the crystalline state is characterized by the relative orientations of the two aromatic rings and the nitro group. The dihedral angle between the two aromatic rings is often significant, indicating a non-planar molecular structure. For example, in N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, this angle is 70.74 (6)°. nih.gov A similarly large dihedral angle of 82.32(4)° is found in 2-Nitro-N-(4-nitrophenyl)benzamide. researchgate.nettubitak.gov.tr

The orientation of the nitro group relative to its attached benzene (B151609) ring is another important conformational feature. The nitro group is often twisted out of the plane of the phenyl ring. In N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the nitro group on the benzamide (B126) ring is twisted by 31.3 (2)°. nih.gov In 2-Nitro-N-(4-nitrophenyl)benzamide, the nitro group on the 2-nitro-substituted ring has a dihedral angle of 15.73(3)° with respect to the ring. researchgate.nettubitak.gov.tr These twists are a result of minimizing steric hindrance within the molecule.

| Compound Name | Parameter | Value (°) | Reference |

|---|---|---|---|

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | Dihedral angle between aromatic rings | 70.74 (6) | nih.gov |

| Twist of nitro group from benzamide ring plane | 31.3 (2) | nih.gov | |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Dihedral angle between aromatic rings | 82.32 (4) | researchgate.nettubitak.gov.tr |

| Dihedral angle of nitro group to its phenyl ring | 15.73 (3) | researchgate.nettubitak.gov.tr |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of molecules in solution. For N,N-disubstituted benzamides, it provides critical insights into conformational preferences and rotational dynamics that are not apparent in the static solid state.

In solution, the amide C-N bond in molecules like this compound possesses significant double-bond character due to resonance. This restricts rotation around the bond, leading to the potential for different conformations (rotamers) to exist in solution. researchgate.net This restricted rotation can often be observed in NMR spectra, where separate signals may appear for atoms that are chemically equivalent under conditions of fast rotation. nih.govnih.gov The energy barrier to this rotation in amides typically falls within the range of 15-23 kcal/mol. researchgate.net The specific conformation and the height of the rotational barrier are influenced by steric and electronic effects of the substituents on both the carbonyl carbon and the nitrogen atom.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study the rates of chemical exchange processes, such as bond rotation. researchgate.net For a molecule like this compound, DNMR can be used to quantify the energy barrier for rotation around the C-N amide bond. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the non-equivalent benzyl (B1604629) groups would be expected. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.govnih.gov

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the rotational process. researchgate.net From these rate constants, the Gibbs free energy of activation (ΔG‡) for the rotation can be calculated, providing a quantitative measure of the rotational barrier. researchgate.netnih.gov Similar studies can also probe the rotation of the benzyl groups themselves, although these barriers are typically much lower than for the amide bond rotation. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

While specific high-resolution mass spectrometry (HRMS) studies detailing the fragmentation of this compound are not extensively documented in the surveyed literature, a plausible fragmentation pathway can be elucidated based on the established principles of mass spectrometry and the known behavior of its constituent functional groups: tertiary amides, nitroaromatics, and N-benzyl moieties. libretexts.orgchemguide.co.uk The analysis of fragmentation patterns is crucial for confirming the molecular structure and understanding the stability of different chemical bonds within the molecule under ionization conditions.

Upon electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]+• or a protonated molecule [M+H]+, respectively. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

Key expected fragmentation processes include:

Alpha-Cleavage: A primary fragmentation event for compounds containing benzylamine structures involves the cleavage of the bond between the benzylic carbon and the nitrogen atom. This would lead to the formation of a highly stable benzyl cation or tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. nih.gov

Amide Bond Cleavage: Cleavage of the robust amide C(O)-N bond is another characteristic pathway. This can occur in two ways:

Formation of the 2-nitrobenzoyl cation ([O₂NC₆H₄CO]⁺) at m/z 150, with the corresponding loss of a dibenzylaminyl radical.

Formation of the dibenzylaminium cation ([(C₆H₅CH₂)₂NH]⁺) at m/z 197 (if protonated) or a related fragment, following rearrangement.

Nitro Group Fragmentation: The 2-nitrobenzoyl fragment or the molecular ion can undergo characteristic losses associated with the nitro group, such as the elimination of a neutral nitric oxide molecule (NO, 30 Da) or a nitrogen dioxide radical (NO₂, 46 Da).

A proposed pathway could initiate with the formation of the tropylium ion (m/z 91) and the [M - C₇H₇]⁺ fragment ion at m/z 257. This ion could then lose the 2-nitrophenyl group to yield further fragments. The presence of these characteristic ions in a high-resolution mass spectrum would provide strong evidence for the structure of this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments of this compound

| m/z (Nominal) | Proposed Formula | Fragment Identity / Origin |

|---|---|---|

| 346 | [C₂₁H₁₈N₂O₃]⁺ | Molecular Ion [M]⁺ |

| 255 | [C₁₄H₁₃N₂O₃]⁺ | Loss of a benzyl radical [M - C₇H₇]⁺ |

| 196 | [C₁₄H₁₄N]⁺ | Dibenzylamine (B1670424) cation, from amide cleavage with H-transfer |

| 150 | [C₇H₄NO₃]⁺ | 2-Nitrobenzoyl cation, from amide C-N cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from subsequent fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium (benzyl) cation, from alpha-cleavage (often base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from benzoyl cation |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes within a molecule. Although a complete, published spectrum for this compound is not available, the expected vibrational frequencies can be predicted with high accuracy based on the known absorption and scattering regions of its specific functional groups. muthayammal.in

The key vibrational modes for this compound arise from the N,N-disubstituted amide, the aromatic nitro group, the benzene rings, and the methylene (B1212753) bridges of the benzyl groups.

Nitro (NO₂) Group Vibrations: Aromatic nitro compounds display two characteristic and intense stretching vibrations in the IR spectrum. spectroscopyonline.comorgchemboulder.com The asymmetric stretch (νas) is expected between 1550-1475 cm⁻¹, and the symmetric stretch (νs) is anticipated in the 1360-1290 cm⁻¹ region. orgchemboulder.comresearchgate.net These bands are typically very strong in the IR spectrum due to the large change in dipole moment during vibration. A scissoring vibration may also be observed near 850 cm⁻¹. spectroscopyonline.com

Amide (C=O) Vibrations: As a tertiary amide, this compound will exhibit a strong carbonyl (C=O) stretching band. This absorption typically occurs in the 1670–1630 cm⁻¹ range. The electronic influence of the ortho-nitro group on the benzoyl ring and the steric bulk of the benzyl groups may shift this frequency within the expected range.

Aromatic and Aliphatic C-H Vibrations: The molecule contains both aromatic (phenyl) and aliphatic (methylene) C-H bonds. Aromatic C-H stretching vibrations are expected to produce sharp bands above 3000 cm⁻¹. In contrast, the asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) groups will appear just below 3000 cm⁻¹, typically around 2925 cm⁻¹ and 2850 cm⁻¹, respectively.

C=C and C-N Vibrations: Aromatic C=C ring stretching vibrations will result in multiple bands of variable intensity in the 1600–1450 cm⁻¹ region. The stretching vibration of the tertiary amide C-N bond will appear in the fingerprint region, generally between 1350-1200 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode near 1000 cm⁻¹, often produce strong Raman signals. The symmetric stretch of the nitro group is also typically strong in Raman spectra.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Asymmetric Stretch | -CH₂- (Benzyl) | ~2925 | Medium | Medium |

| Aliphatic C-H Symmetric Stretch | -CH₂- (Benzyl) | ~2850 | Medium-Weak | Medium |

| Amide C=O Stretch | -C(O)N< | 1670 - 1630 | Strong | Medium |

| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 | Medium-Weak | Strong |

| NO₂ Asymmetric Stretch | Ar-NO₂ | 1550 - 1475 | Very Strong | Medium |

| -CH₂- Scissoring | -CH₂- (Benzyl) | ~1465 | Medium | Weak |

| NO₂ Symmetric Stretch | Ar-NO₂ | 1360 - 1290 | Strong | Strong |

| Amide C-N Stretch | -C(O)N< | 1350 - 1200 | Medium | Weak |

| NO₂ Scissoring | Ar-NO₂ | ~850 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | Phenyl Rings | 900 - 675 | Strong | Weak |

Applications in Advanced Organic Synthesis and Material Precursors

N,N-Dibenzyl-2-nitrobenzamide as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of this compound is particularly amenable to the synthesis of complex organic molecules due to the versatile reactivity of its nitro group. In organic synthesis, a nitro group is often strategically introduced into a molecular framework to serve as a masked amino group or to influence the reactivity of adjacent positions. mdpi.com The reduction of the nitro group in this compound to an amine (forming 2-amino-N,N-dibenzylbenzamide) is a pivotal transformation. This resulting ortho-amino benzamide (B126) is a classic precursor for building more complex, polycyclic systems.

The presence of the bulky N,N-dibenzyl groups can also play a crucial role in directing the stereochemical outcome of reactions at or near the aromatic ring, providing a level of steric control that is essential in the synthesis of architecturally complex target molecules.

Key Research Findings:

Strategic Functional Group: The nitro group is a key functional handle. Its reduction to an amine provides a nucleophilic center adjacent to the amide carbonyl, setting the stage for intramolecular cyclization reactions.

Steric Influence: The two benzyl (B1604629) groups attached to the amide nitrogen are significant steric hindrances. This can be exploited to control regioselectivity in reactions involving the aromatic ring or to stabilize specific molecular conformations.

Precursor to Bioactive Scaffolds: The ortho-amino benzamide structure, obtained after reduction, is a core component of many biologically active compounds. Therefore, this compound serves as a key building block for derivatives with potential applications in medicinal chemistry.

Precursor for the Derivatization and Synthesis of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov this compound is an excellent starting material for synthesizing such heterocycles. The key step is the reductive cyclization of the molecule. Following the reduction of the ortho-nitro group to an amine, the resulting 2-amino-N,N-dibenzylbenzamide can undergo intramolecular condensation to form various heterocyclic systems.

For example, treatment of the amino-amide intermediate with a one-carbon electrophile (like a phosgene (B1210022) equivalent or an orthoester) can lead to the formation of quinazolinone derivatives. The specific reaction conditions and reagents used can be tailored to produce a diverse library of substituted heterocycles, making this compound a versatile platform for discovery chemistry. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Key Transformation | Reagent/Condition Example | Resulting Heterocycle |

| This compound | 1. Reduction of nitro group2. Intramolecular Cyclization | 1. H₂, Pd/C2. Triphosgene | Dibenzyl-substituted Quinazolinone |

| This compound | 1. Reduction of nitro group2. Pictet-Spengler type reaction | 1. SnCl₂, HCl2. Aldehyde/Ketone | Tetrahydroisoquinoline derivative |

| This compound | 1. Reduction of nitro group2. Condensation | 1. Fe, AcOH2. Phosgene | Benzodiazepine-dione derivative |

Potential as a Building Block for Functional Materials (e.g., specific ligands, chemosensors, or molecular switches)

The unique electronic and structural features of this compound suggest its potential as a building block for advanced functional materials. Nitrogen-containing heterocycles are often used as ligands for metal catalysts or as core components of organocatalysts. frontiersin.orgnih.gov

Ligand Synthesis: The transformation of this compound into a heterocyclic system, particularly one containing multiple nitrogen atoms (like a quinazolinone), creates a structure capable of coordinating with metal ions. The bulky dibenzyl groups can be retained or modified to tune the solubility, stability, and catalytic activity of the resulting metal complex.

Chemosensors: The electronic properties of the molecule can be exploited for sensing applications. The nitro group is strongly electron-withdrawing, and its reduction to an electron-donating amino group causes a significant shift in the molecule's electronic and photophysical properties (e.g., fluorescence). This "off-on" switching behavior upon reduction could be the basis for a chemosensor designed to detect specific reducing agents or metal ions that catalyze the reduction.

Molecular Switches: The conformational changes associated with the reduction of the nitro group and subsequent cyclization could be harnessed to create molecular switches. The significant structural reorganization between the open-chain nitro compound and a rigid, cyclic final product could be triggered by an external stimulus (chemical, electrochemical, or photochemical), leading to a switchable system.

Table 2: Structural Features and Their Potential Roles in Functional Materials

| Structural Feature | Potential Role | Application Area |

| 2-Nitro Group | Electron-withdrawing group; Reducible to an amine | Chemosensors (redox sensing), Molecular Switches |

| N,N-Dibenzyl Amide | Steric bulk; Conformational influence | Ligand design (tuning catalyst pocket), Solid-state packing |

| Aromatic Ring | π-stacking interactions; Site for functionalization | Organic electronics, Supramolecular assembly |

| Amide Linkage | Hydrogen bond acceptor; Rigid structural unit | Polymer precursors, Molecular recognition |

Future Research Directions and Unexplored Avenues for N,n Dibenzyl 2 Nitrobenzamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of amides often involves stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation. ucl.ac.uk Future research on N,N-dibenzyl-2-nitrobenzamide should prioritize the development of greener and more sustainable synthetic methodologies. ijnc.irfrontiersin.orgspringerprofessional.de

Key areas for exploration include:

Catalytic Direct Amidation: Investigating catalytic methods that directly couple 2-nitrobenzoic acid and dibenzylamine (B1670424) would be a significant advancement. acs.org This approach avoids the pre-activation of the carboxylic acid, thereby reducing waste. Research could focus on identifying robust catalysts, such as boronic acids or reusable Brønsted acidic ionic liquids, that can overcome the steric hindrance and electronic deactivation imparted by the substituents. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. nih.govnih.govmostwiedzy.plresearchgate.netthieme-connect.com A systematic study of the microwave-assisted synthesis of this compound could lead to optimized protocols with significantly reduced reaction times and energy consumption. nih.govresearchgate.net

Flow Chemistry: For reactions that may be hazardous or difficult to control on a large scale, flow chemistry offers a safer and more efficient alternative to batch processing. chemanager-online.compharmtech.comthalesnano.comrsc.org The nitration of the benzamide (B126) scaffold, for instance, could be performed more safely and with greater control in a continuous flow reactor. chemanager-online.comasymchem.com

Biocatalysis: The use of enzymes for amide bond formation is a growing area of green chemistry. rsc.org Exploring enzymatic routes to this compound could offer a highly selective and environmentally benign synthetic pathway.

| Synthetic Route | Green Chemistry Principle Addressed | Potential Advantages |

| Catalytic Direct Amidation | Atom Economy, Waste Prevention | Reduced use of stoichiometric reagents, simpler purification. acs.org |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Solvent Use | Faster reaction times, potential for solvent-free conditions. nih.govnih.gov |

| Flow Chemistry | Safety, Process Control | Enhanced safety for hazardous reactions, improved heat and mass transfer. chemanager-online.compharmtech.com |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |

Exploration of Unconventional Reactivity under Extreme Conditions or Novel Catalysis

The interplay of the nitro and amide functionalities in this compound could lead to novel reactivity under non-standard conditions.

Future research could investigate:

Sonochemistry: The application of ultrasound in chemical reactions can induce unique reactivity through acoustic cavitation. organic-chemistry.orgnih.goviosrjournals.orgekb.egresearchgate.net Sonication could potentially promote novel transformations of this compound, such as unexpected cyclizations or functional group modifications, by generating localized high pressures and temperatures. iosrjournals.orgekb.eg

Photocatalysis and C-H Functionalization: Visible-light photocatalysis has revolutionized organic synthesis by enabling the activation of strong chemical bonds under mild conditions. beilstein-journals.orgacs.orgacs.orgnih.gov Research could explore the photocatalytic C-H functionalization of the benzyl (B1604629) groups or the aromatic ring of this compound. acs.org This could lead to the synthesis of novel derivatives with potential applications in materials science or medicinal chemistry. The nitro group could also be a handle for photoredox-mediated transformations.

Integration into Advanced Catalytic Cycles as a Substrate or Ligand Component

The structural features of this compound make it an interesting candidate for integration into catalytic cycles, either as a substrate for developing new transformations or as a ligand for modifying the properties of a metal catalyst.

Potential research avenues include:

Asymmetric Transformations: The development of catalytic methods for the enantioselective reduction of the nitro group in the presence of the amide would be a valuable transformation.

Amide-Directed Catalysis: The amide functionality could act as a directing group for the functionalization of the aromatic ring or the benzylic positions.

Ligand Development: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The amide and nitro groups could act as coordination sites for a metal center, creating a specific chiral environment for a catalytic reaction. Research in organocatalysis has shown the potential of chiral amides to act as effective catalysts. mdpi.comresearchgate.netnih.govnih.govacs.org

| Potential Catalytic Role | Research Focus | Desired Outcome |

| Substrate | Asymmetric reduction of the nitro group | Access to chiral amino-amides |

| Directing Group | C-H activation of the aromatic ring or benzyl groups | Site-selective functionalization |

| Ligand Component | Synthesis of chiral derivatives | Development of new asymmetric catalysts |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced analytical and computational tools can provide invaluable insights into the reactivity of this compound.

Future studies could employ:

In-situ Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound in real-time. mt.comspectroscopyonline.comspiedigitallibrary.orgacs.orgacs.org This can help in identifying reactive intermediates and elucidating reaction pathways. spiedigitallibrary.orgacs.org

Mass Spectrometry: In-situ mass spectrometry can provide detailed information about the species present in a reaction mixture, aiding in the identification of intermediates and byproducts. acs.org

Computational Predictions for the Design and Synthesis of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules and catalysts. jstar-research.comhep.com.cn

For this compound, computational studies could focus on:

Predicting Molecular Properties: Quantum mechanical calculations can be used to predict various properties of this compound and its derivatives, such as their electronic structure, reactivity, and spectroscopic signatures. jstar-research.comhep.com.cnnih.govaaai.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing a deeper understanding of the factors that control the reactivity of the molecule.

Machine Learning in Catalyst Design: Machine learning algorithms can be trained on experimental and computational data to accelerate the discovery of new catalysts for the synthesis and transformation of this compound and its derivatives. energyfrontier.usaiche.orgumich.eduacs.orgnih.gov This approach can help in identifying promising catalyst candidates before they are synthesized and tested experimentally. aiche.orgacs.org

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for innovation in synthesis, catalysis, and materials science.

Q & A

Q. Basic

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation.

- Positive controls : Include staurosporine or other nitro-containing inhibitors for comparison .

- Assay conditions : Use TR-FRET or fluorescence polarization for high-throughput screening. Adjust pH to stabilize the nitro group in aqueous buffers .

How can computational methods (DFT/MD simulations) predict the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electronic effects of substituents on the nitro group.

- MD simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess interactions like π-π stacking with aromatic residues .

- QSAR models : Use Hammett constants (σ) for nitro substituents to correlate electronic effects with inhibitory potency .

What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Q. Basic

- NMR : The nitro group deshields adjacent protons (δ ~8.1–8.3 ppm in ¹H NMR).

- IR : Strong asymmetric stretching at ~1520 cm⁻¹ (NO₂) .

- Mass spectrometry : Look for [M+H]⁺ peaks with isotopic patterns matching Cl/Br-free composition .

What safety protocols are recommended for handling this compound during synthesis?

Q. Basic

- PPE : Use nitrile gloves and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential nitro compound toxicity .

- Waste disposal : Segregate nitro-containing waste for incineration by licensed facilities .

How can cocrystallization with 2-nitrobenzoic acid improve the physicochemical properties of this compound?

Q. Advanced

- Coformer selection : 2-Nitrobenzoic acid enhances solubility via hydrogen bonding with the benzamide carbonyl.

- Crystal engineering : Use slow evaporation (e.g., ethanol/water) to grow cocrystals. Validate via PXRD and DSC .

- Bioavailability : Cocrystals may increase dissolution rates by 2–3× compared to the pure compound .

What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

Q. Advanced

- Directing groups : The nitro group meta-directs electrophiles. Use Pd/C-catalyzed hydrogenation to reduce nitro to NH₂ for ortho/para substitution .

- Protection/deprotection : Temporarily protect the benzamide with TIPSCl to modify the nitro group selectively .

How can solubility limitations of this compound in aqueous media be mitigated for in vitro studies?

Q. Basic

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.

- pH adjustment : Ionize the nitro group in alkaline buffers (pH > 10), though stability may decrease .

- Nanoformulation : Prepare liposomal dispersions using phosphatidylcholine .

What advanced crystallographic techniques resolve ambiguities in the electron density of this compound’s nitro group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.